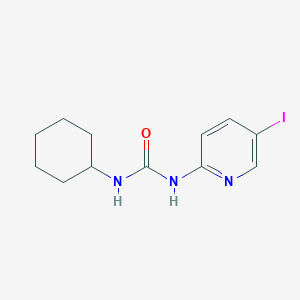

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea

Description

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is a urea derivative characterized by a cyclohexyl group and a 5-iodopyridin-2-yl moiety linked via a urea bridge. The iodine atom at the 5-position of the pyridine ring introduces steric bulk and electronic effects, which may enhance binding specificity in biological systems.

Properties

IUPAC Name |

1-cyclohexyl-3-(5-iodopyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQJYZLUWFZGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-iodo-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction:

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include lithium aluminum hydride.

Major Products

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is not well-documented. its structure suggests that it could interact with various molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

Pyridine derivatives are common in urea-based compounds due to their versatility in hydrogen bonding and π-π interactions. Key comparisons include:

| Compound Name | Substituent on Pyridine | Key Properties | Reference |

|---|---|---|---|

| 1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea | 5-Chloro | Moderate antimicrobial activity; methoxy group enhances solubility . | |

| 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiophen-2-yl)urea | 5-Cyclopropyl | High antimicrobial activity (MIC: 0.03–0.12 μg/mL); thiophene enhances electronic properties . | |

| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Thiophene substituent | Enhanced binding affinity due to sulfur-mediated interactions; IC₅₀ <17 μM in anticancer assays . |

Key Observations :

- Heterocyclic Modifications : Thiophene or cyclopropyl groups on pyridine alter electronic profiles and bioactivity. The iodine atom may similarly modulate charge distribution and intermolecular interactions.

Cyclohexyl Urea Derivatives

The cyclohexyl group contributes to lipophilicity and conformational rigidity. Comparisons include:

| Compound Name | Structural Features | Unique Properties | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(5H-purin-6-yl)urea | Purine base instead of pyridine | High affinity for nucleotide-binding proteins; explored in kinase inhibition . | |

| 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea | Pyrrolidinyl group | Enhanced metabolic stability; used in neuroprotective studies . | |

| 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | Tetramethylpiperidinyl group | Radical-scavenging properties; stabilizes against oxidative degradation . |

Key Observations :

- Substituent Impact : The 5-iodopyridin-2-yl group in the target compound likely offers distinct electronic and steric properties compared to purine or pyrrolidinyl moieties, influencing target selectivity.

- Biological Activity : Cyclohexyl-urea derivatives often exhibit low cytotoxicity, making them suitable for therapeutic development .

Key Observations :

- Antimicrobial Potency : Thiophene and cyclopropyl substituents correlate with lower MIC values, suggesting the iodine atom in the target compound may similarly enhance antimicrobial efficacy.

- Anticancer Specificity : Pyridine-thiophene hybrids show moderate activity, while cyclohexyl derivatives with rigid substituents (e.g., tetramethylpiperidinyl) excel in stability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.